molecular formula C20H21ClF2N2O4S B11498824 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B11498824
M. Wt: 458.9 g/mol
InChI Key: WTSYLFXYNJZQMS-UHFFFAOYSA-N
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Description

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further modified to introduce the chloro(difluoro)methoxy and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of the chloro(difluoro)methoxy and sulfonamide groups, which confer distinct chemical and biological properties. These modifications enhance its potential for therapeutic applications and make it a valuable compound for scientific research.

Properties

Molecular Formula

C20H21ClF2N2O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H21ClF2N2O4S/c1-12-10-15(5-7-19(12)28-3)30(26,27)24-9-8-16-13(2)25-18-6-4-14(11-17(16)18)29-20(21,22)23/h4-7,10-11,24-25H,8-9H2,1-3H3

InChI Key

WTSYLFXYNJZQMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C)OC

Origin of Product

United States

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